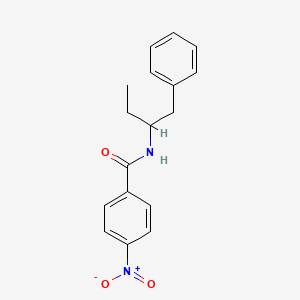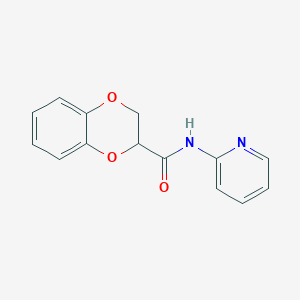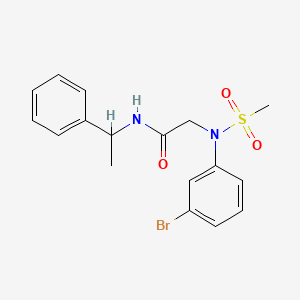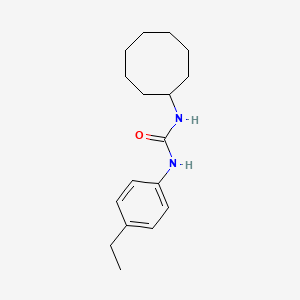![molecular formula C20H20ClN3O2 B5102353 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the late 1980s by Pfizer as a potential drug candidate for the treatment of pain, inflammation, and other medical conditions. CP-55940 is a potent agonist of the cannabinoid receptors, and it has been extensively studied for its pharmacological properties and therapeutic potential.
Mecanismo De Acción
CP-55940 exerts its pharmacological effects by binding to the cannabinoid receptors, which are G protein-coupled receptors located on the cell membrane. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. CP-55940 has a high affinity for both CB1 and CB2 receptors, and it has been shown to produce a wide range of pharmacological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions. CP-55940 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages for laboratory experiments, including its potency and selectivity for the cannabinoid receptors. It has been extensively studied in preclinical models, and its pharmacological properties are well characterized. However, CP-55940 has some limitations, including its complex synthesis and potential toxicity. It is also a controlled substance, and its use is regulated by law.
Direcciones Futuras
CP-55940 has several potential future directions for research. It has been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions. Further studies are needed to elucidate its mechanisms of action and to develop more selective and potent analogs. CP-55940 may also have potential applications in the field of drug discovery and development, as a tool compound for the study of the cannabinoid receptors. Overall, CP-55940 is a promising compound for future research and development in the field of pharmacology.
Métodos De Síntesis
The synthesis of CP-55940 involves several steps, starting from the reaction of 4-chlorophenylpiperazine with 1-phenyl-2,5-pyrrolidinedione in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its pharmacological properties and therapeutic potential. It is a potent agonist of the cannabinoid receptors, which are widely distributed in the central nervous system and peripheral tissues. CP-55940 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWXIXPSIUSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)

![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5102334.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5102341.png)

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)